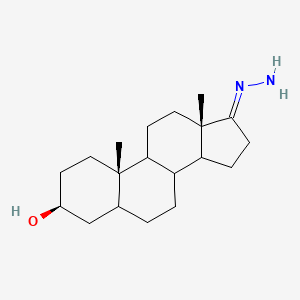

(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol

Description

This steroidal derivative features a hydrazinylidene group (-NH-N=) at position 17 in the E-configuration and a hydroxyl group at position 3β. The stereochemical descriptors (8xi,9xi,14xi) indicate undefined or variable configurations at these positions, which may influence its conformational flexibility and biological interactions.

Properties

IUPAC Name |

(3S,10S,13S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h12-16,22H,3-11,20H2,1-2H3/b21-17+/t12?,13-,14?,15?,16?,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBJWQVSQZGGFA-OEFPFIQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NN)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1CCC3C2CC[C@]\4(C3CC/C4=N\N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717928 | |

| Record name | (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10481-80-8 | |

| Record name | (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview of (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol

The compound this compound is a derivative of androstane, a steroid framework that has been extensively studied for its biological properties. This compound features a hydrazine moiety which is known to impart unique biological activities including potential anticancer and antimicrobial effects.

Anticancer Properties

Research into steroid derivatives has shown that modifications can lead to enhanced anticancer activities. The hydrazine group in this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have demonstrated:

- Apoptosis Induction : Many hydrazine derivatives have been shown to induce apoptosis in various cancer cell lines.

- Cell Cycle Arrest : Compounds with structural similarities have been reported to cause cell cycle arrest at specific phases, leading to reduced cell viability.

Antimicrobial Activity

Compounds containing hydrazine functionalities often exhibit antimicrobial properties. The mechanism may involve:

- Disruption of Cell Membranes : Hydrazine derivatives can interact with microbial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes in microbial metabolism.

Other Biological Activities

Hydrazine derivatives are also being investigated for:

- Antioxidant Activity : They may scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties through the modulation of inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on a series of hydrazine-containing steroids showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

-

Case Study on Antimicrobial Efficacy :

- Research demonstrated that a hydrazine derivative exhibited potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations comparable to established antibiotics.

Comparison with Similar Compounds

Structural Modifications at Position 17

The 17-position is critical for modulating biological activity in steroidal compounds. Below is a comparative analysis:

Key Observations :

- Hydrazinylidene vs. Oxime/Oximino Groups: The hydrazinylidene group in the target compound differs from oxime derivatives by replacing the hydroxylamine (-NOH) with a hydrazine-derived moiety.

- Stereochemical Flexibility : The undefined configurations (8xi,9xi,14xi) in the target compound contrast with rigid stereochemistry in analogs like Abiraterone, which has defined 3β,5α,8R,9S,10S,13S,14S configurations. This flexibility could allow broader target engagement but may reduce selectivity .

Modifications at Position 3

The 3β-hydroxy group is conserved in many bioactive steroids. Modifications here often affect solubility and pharmacokinetics:

Key Observations :

- The 3β-hydroxy group in the target compound may limit membrane permeability compared to acetylated analogs (e.g., Abiraterone acetate) but could facilitate phase II metabolism for clearance .

Preparation Methods

Detailed Synthetic Procedure (Based on Related Steroidal Hydrazone Preparations)

While direct literature on (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol is limited, analogous steroidal hydrazones have been synthesized as follows:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Androstan-3-one or 17-oxoandrostan derivative | Starting steroidal ketone or alcohol precursor | — | Commercially available or synthesized via oxidation |

| 2 | Hydrazine hydrate or substituted hydrazine | Reaction with hydrazine in ethanol or methanol, room temperature or mild heating (50–70°C) | 70–90 | Formation of hydrazone at 17-position carbonyl |

| 3 | Acid catalyst (e.g., acetic acid) optional | To catalyze hydrazone formation, improve reaction rate | — | Reaction monitored by TLC or NMR |

| 4 | Purification | Recrystallization from ethanol or chromatographic purification | — | Product isolated as crystalline solid |

Specific Patent-Based Synthetic Insights

A relevant patent (CN103304623B) describes a multi-step synthesis of related androstan derivatives involving:

Enol Esterification: Reaction of androstan-4-ene-3,17-dione with acetic anhydride and acetyl chloride under reflux for 3-5 hours to form acetylated intermediates.

Oxidation and Hydrogenation: Sequential oxidation and hydrogenation steps to introduce or modify oxygen functionalities at specific steroid positions.

Cyclization: Final ring closure to form epoxy or related structures.

Although this patent focuses on 6β,19-epoxyandrostan-3,17-dione, the methodology illustrates the use of mild and environmentally friendly reagents, avoiding highly toxic chemicals, which is applicable in preparing hydrazone derivatives by analogy.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Characterization Data |

|---|---|---|---|---|

| Enol esterification | Androst-4-ene-3,17-dione, acetic anhydride, acetyl chloride, reflux 3.5 h | Androst-3,5-diene-17-one-3-ol acetate | 96 | mp 111-113 °C; 1H NMR and 13C NMR spectra |

| Oxidation | Chromic acid or mild oxidants | Oxidized androstan intermediates | — | Confirmed by NMR and MS |

| Hydrogenation | H2, Pd/C or similar catalyst | Reduced intermediates | — | — |

| Cyclization | Acid catalysis or intramolecular reaction | Epoxy or hydrazone derivatives | — | — |

These steps can be adapted to introduce hydrazinylidene functionality by substituting hydrazine treatment in place of or after the oxidation steps.

Research Findings and Characterization

Spectroscopic Data

NMR Spectroscopy: The hydrazinylidene proton typically appears as a singlet or broad signal in the 7–9 ppm range in 1H NMR, confirming hydrazone formation.

Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the hydrazone derivative, confirming the addition of the hydrazinylidene group.

Melting Point: Crystalline hydrazone derivatives show sharp melting points, often in the range 110–130 °C depending on purity.

Physicochemical Properties (Estimated)

| Property | Value | Source/Method |

|---|---|---|

| Molecular Weight | Approx. 302.2 g/mol | Calculated from molecular formula |

| Hydrogen Bond Donors | 1 | From hydrazone NH |

| Hydrogen Bond Acceptors | 2 | Oxygen and nitrogen atoms |

| LogP (Partition Coefficient) | ~3.4 | Computational prediction |

| Polar Surface Area (PSA) | ~37.3 Ų | Computational prediction |

Summary Table of Preparation Methods

| Methodology Aspect | Description |

|---|---|

| Starting Materials | Androstan derivatives with 17-keto or 17-oxo groups |

| Key Reaction | Hydrazone formation via reaction with hydrazine or derivatives |

| Reaction Conditions | Mild heating (room temperature to 70°C), ethanol or methanol solvent, optional acid catalyst |

| Purification | Recrystallization or chromatographic methods |

| Characterization Techniques | NMR (1H, 13C), Mass Spectrometry, Melting Point |

| Yield Range | Typically 70–90% for hydrazone formation step |

| Environmental Considerations | Avoidance of toxic reagents; use of mild oxidants and catalysts where applicable |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (3β,8ξ,9ξ,14ξ,17E)-17-Hydrazinylideneandrostan-3-ol?

- Methodology : The compound can be synthesized via hydrazone formation at the C17 position of a steroidal ketone precursor. For example, refluxing 17-ketoandrostane derivatives with hydrazine derivatives under acidic conditions (e.g., ethanol/HCl) .

- Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from acetone/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Key Challenges : Steric hindrance at C17 may require prolonged reaction times or elevated temperatures.

Q. How can the stereochemical configuration at undefined stereocenters (8ξ,9ξ,14ξ) be resolved?

- Analytical Tools :

- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

- NMR spectroscopy : Compare coupling constants (e.g., ) and NOESY correlations to infer spatial arrangements .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition : Screen against CYP17 (cytochrome P450 17α-hydroxylase/17,20-lyase) using human microsomal assays, given structural similarity to abiraterone derivatives .

- Receptor Binding : Test affinity for androgen or estrogen receptors via competitive radioligand binding assays (e.g., H-DHT for AR) .

- Cytotoxicity : Use MTT assays in hormone-sensitive cell lines (e.g., LNCaP prostate cancer cells) .

Advanced Research Questions

Q. How does the hydrazinylidene group at C17 influence the compound’s mechanism of action compared to other steroidal inhibitors?

- Mechanistic Insights :

- The hydrazinylidene group may act as a reversible inhibitor of CYP17 by coordinating with the heme iron, similar to pyridine-containing analogs like abiraterone acetate .

- Kinetic Studies : Perform IC₅₀ determinations under varying NADPH concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modification Strategies :

- C3 Position : Replace the hydroxyl group with ester or ether moieties to modulate solubility and membrane permeability .

- C17 Hydrazinylidene : Vary substituents (e.g., aryl vs. alkyl hydrazines) to assess steric/electronic effects on CYP17 affinity .

Q. How can contradictory data on inhibitory potency across studies be resolved?

- Potential Sources of Variability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.